molecular formula C12H16ClNO B13243669 4-{[3-(Chloromethyl)phenyl]methyl}morpholine

4-{[3-(Chloromethyl)phenyl]methyl}morpholine

Cat. No.: B13243669
M. Wt: 225.71 g/mol
InChI Key: NVMAOAAINXQCCX-UHFFFAOYSA-N
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Description

4-{[3-(Chloromethyl)phenyl]methyl}morpholine is a chemical compound with the molecular formula C12H16ClNO It is known for its unique structure, which includes a morpholine ring attached to a benzyl group substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Chloromethyl)phenyl]methyl}morpholine typically involves the reaction of 3-(chloromethyl)benzyl chloride with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Chloromethyl)phenyl]methyl}morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted morpholine derivatives.

    Oxidation: Products include oxides or other oxidized derivatives.

    Reduction: Products include reduced forms such as alcohols or amines.

Scientific Research Applications

4-{[3-(Chloromethyl)phenyl]methyl}morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[3-(Chloromethyl)phenyl]methyl}morpholine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The morpholine ring may also contribute to its activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)benzyl alcohol: Similar structure but with a hydroxyl group instead of a morpholine ring.

    4-(Chloromethyl)benzyl chloride: Similar structure but lacks the morpholine ring.

    Morpholine derivatives: Compounds with the morpholine ring but different substituents.

Uniqueness

4-{[3-(Chloromethyl)phenyl]methyl}morpholine is unique due to the presence of both the chloromethyl group and the morpholine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-[[3-(chloromethyl)phenyl]methyl]morpholine

InChI

InChI=1S/C12H16ClNO/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,9-10H2

InChI Key

NVMAOAAINXQCCX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)CCl

Origin of Product

United States

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